Pavatrine hydrochloride

描述

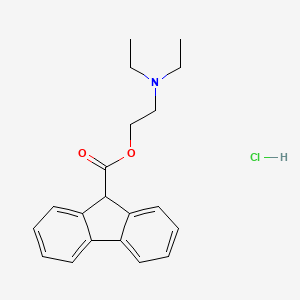

Structure

3D Structure of Parent

属性

IUPAC Name |

2-(diethylamino)ethyl 9H-fluorene-9-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2.ClH/c1-3-21(4-2)13-14-23-20(22)19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19;/h5-12,19H,3-4,13-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFLIJAGRULBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203283 | |

| Record name | Pavatrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-65-2 | |

| Record name | Pavatrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spasmadrina | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pavatrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAVATRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89BCO0A5W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Supramolecular Behavior of Pavatrine Hydrochloride in Aqueous Systems

Self-Assembly Properties of Pavatrine Hydrochloride as an Amphiphilic Compound

This compound's structure, which includes both hydrophobic and hydrophilic regions, drives its self-organization in water to form complex structures. dovepress.comnih.gov This inherent dual nature is the basis for its self-assembly into micelles. dovepress.comnih.govnih.govdiva-portal.orgdiva-portal.org

Mechanisms of Micelle Formation and Aggregate Structure Elucidation

In aqueous environments, this compound molecules arrange themselves to minimize the energetically unfavorable contact between their hydrophobic parts and water. This leads to the formation of micelles, where the hydrophobic regions are sequestered in the core, and the hydrophilic portions form the outer shell, interacting with the surrounding water molecules. dovepress.comnih.gov This process of micellization is a key characteristic of many amphiphilic drugs. dovepress.comnih.govacs.org

Investigations using techniques such as small-angle X-ray scattering (SAXS), dynamic light scattering (DLS), and cryo-transmission electron microscopy (cryo-TEM) have revealed that this compound forms small, oblate spheroidal micelles. nih.govdiva-portal.orgdiva-portal.org The formation of these micelles is a dynamic process, with a continuous exchange of individual molecules between the bulk solution and the aggregates. aps.org

Determination and Characterization of Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental property of amphiphilic compounds, representing the concentration at which micelle formation begins. justagriculture.in Above the CMC, any additional drug molecules added to the solution primarily form new micelles. justagriculture.inekb.eg

The CMC of this compound has been determined using various methods, including surface tension measurements. nih.govdiva-portal.orgdiva-portal.orgresearchgate.net Studies have reported a CMC value in the range of 20-40 mM for this compound. diva-portal.org However, unlike some other amphiphilic drugs that show a distinct CMC, the onset of micelle formation for this compound can be less sharply defined. diva-portal.org Surface tension measurements have indicated the presence of what appears to be two or three small plateaus in the surface tension curve at low concentrations, suggesting a more complex aggregation behavior compared to typical surfactants. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 345.15 g/mol | diva-portal.org |

| Molecular Formula | C20H24ClNO2 | nih.gov |

| Critical Micelle Concentration (CMC) | 20-40 mM | diva-portal.org |

| Aggregation Number (Nagg) | 32 | diva-portal.org |

| Molecular Volume (v) | 466 ų | diva-portal.org |

Impact of Molecular Rigidity on Aggregation Patterns

The molecular structure of an amphiphilic drug, particularly the rigidity of its hydrophobic part, significantly influences its self-assembly behavior. nih.govdiva-portal.orgdiva-portal.orgdiva-portal.org this compound possesses a more rigid ring structure compared to some other amphiphilic molecules. diva-portal.org This rigidity is thought to contribute to a less well-defined CMC and an "open association" pattern of aggregation, where the micelles can continue to grow without reaching a fixed optimal size. diva-portal.org

However, more recent studies employing SAXS and DLS have shown that this compound, along with other similar drugs, actually follows a "closed association" pattern, which is more typical of conventional ionic surfactants. diva-portal.org This indicates the formation of small, discrete micelles rather than continuous, unrestricted growth. nih.govdiva-portal.orgdiva-portal.org The aggregation number, which is the average number of molecules in a micelle, has been reported to be around 32 to 37 for this compound. diva-portal.org

pH Sensitivity and Charge Dynamics of Self-Assembled Structures

As an ionizable amphiphilic drug, the self-assembly of this compound is sensitive to the pH of the aqueous solution. nih.govnih.govdiva-portal.orgdiva-portal.org Changes in pH can alter the degree of ionization of the drug molecules, which in turn affects the charge and stability of the micelles. nih.govdiva-portal.orgdiva-portal.org

At higher drug concentrations, a decrease in pH leads to an increased degree of ionization of the this compound molecules. nih.govdiva-portal.orgdiva-portal.org This results in a higher charge on the surface of the micelles. nih.govnih.govdiva-portal.orgdiva-portal.org Interestingly, a correlation has been observed between this increase in micelle charge and a slight decrease in micelle size at high drug concentrations. nih.govdiva-portal.orgdiva-portal.orgdiva-portal.org

Comparative Analysis of Self-Assembly with Structurally Related Amphiphilic Drugs

The self-assembly properties of this compound have been compared to those of other amphiphilic drugs, such as adiphenine (B1664378) and amitriptyline (B1667244), which have similar but distinct molecular structures. nih.govdiva-portal.orgdiva-portal.orgdiva-portal.org Pavatrine is often considered a rigid analogue of adiphenine due to an additional bond between its two aromatic rings, which imparts greater structural stiffness. diva-portal.org

Studies have shown that while all three drugs form small, oblate spheroidal micelles, there are differences in their aggregation behavior. nih.govdiva-portal.orgdiva-portal.org For instance, adiphenine, with its less rigid hydrophobic group, was initially expected to show a more defined CMC and closed aggregation behavior, similar to conventional surfactants. diva-portal.org However, subsequent research has indicated that all three drugs, including this compound, exhibit a closed association pattern. nih.govdiva-portal.orgdiva-portal.org

A notable difference observed in SAXS data is that this compound tends to form a significant amount of larger structures that coexist with micelles at concentrations below the CMC, particularly in the 3-5 wt% range. researchgate.net This is in contrast to amitriptyline and adiphenine. researchgate.net The aggregation numbers also vary among these drugs, with one study reporting an aggregation number of 37 for pavatrine, compared to 12 for adiphenine. diva-portal.org

Table 2: Comparative Aggregation Properties of Amphiphilic Drugs

| Drug | Molecular Rigidity | CMC (mM) | Aggregation Number (Nagg) | Aggregation Pattern | Source |

| This compound | High | 20-40 | 32-37 | Closed Association | diva-portal.org |

| Adiphenine Hydrochloride | Lower | 96 | 12-30 | Closed Association | diva-portal.org |

| Amitriptyline Hydrochloride | High | - | 34-42 | Closed Association | nih.gov |

| Chlorpromazine Hydrochloride | - | - | Comparable to Adiphenine and Amitriptyline | - | researchgate.net |

| Lidocaine Hydrochloride | - | - | - | - | nih.gov |

Biophysical Characterization of this compound Aggregates in Solution

The biophysical characterization of this compound aggregates involves the use of various techniques to understand their size, shape, stability, and interactions in solution. criver.com Techniques like DLS and SAXS are crucial for determining the size and shape of the micelles. nih.govdiva-portal.orgdiva-portal.org

These methods have consistently shown that this compound forms small micelles. nih.govdiva-portal.orgdiva-portal.org The micelles exhibit weak growth in size up to a concentration of about 20 wt%, after which the aggregation number reaches a maximum and then slightly decreases at higher concentrations. nih.govdiva-portal.orgdiva-portal.orgdiva-portal.org This decrease in size at high concentrations is linked to the increasing charge of the micelles due to a higher degree of ionization. nih.govdiva-portal.orgdiva-portal.org

The stability of these aggregates is influenced by factors such as pH and the presence of other substances in the solution. nih.govdiva-portal.orgdiva-portal.orgnih.govresearchgate.net Understanding these biophysical properties is essential for comprehending the behavior of this compound in aqueous systems.

Mechanistic Pharmacological Investigations of Pavatrine Hydrochloride

Exploration of Molecular Targets and Ligand-Target Interactions

Detailed studies on the specific molecular targets of Pavatrine hydrochloride and the nature of its ligand-target interactions are limited. While the broader class of smooth muscle relaxants has been studied extensively, specific data for this compound remains scarce.

Studies on Enzyme Inhibition and Signal Transduction Pathway Modulation

Specific studies detailing the direct enzyme inhibition or modulation of signal transduction pathways by this compound are not well-documented in the available scientific literature. The precise enzymes that this compound may inhibit and the subsequent impact on intracellular signaling cascades have not been fully characterized.

Investigation of Phosphodiesterase Inhibition (Comparative with Papaverine)

Receptor Binding Profiling in Preclinical Assays

Comprehensive receptor binding profiling for this compound in preclinical assays is not detailed in the available literature. The specific receptors to which this compound may bind and the affinity and selectivity of these interactions have not been publicly reported.

Cellular and Subcellular Effects in In Vitro Research Models

In vitro research on the cellular and subcellular effects of this compound is limited, with a primary focus on its effects on smooth muscle.

Analysis of Intracellular Signaling Cascades

Detailed analyses of the intracellular signaling cascades modulated by this compound are not extensively described in published research. The specific second messengers and protein kinases that are affected by this compound leading to a physiological response have not been fully elucidated.

Modulation of Cellular Processes (e.g., Smooth Muscle Relaxation in Research Settings)

This compound has been investigated for its effects on smooth muscle, particularly its potential to induce relaxation. It is classified as a direct-acting smooth muscle relaxant drugbank.com. The mechanism of action for similar compounds often involves the inhibition of phosphodiesterases and potential direct effects on calcium channels drugbank.com. The relaxation of smooth muscle is a complex process that can be initiated by an increase in intracellular cAMP and cGMP, which in turn decreases intracellular calcium concentrations, leading to vasodilation and muscle relaxation patsnap.com. However, specific in vitro studies detailing the concentration-dependent effects of this compound on various smooth muscle preparations and the underlying cellular mechanisms are not widely available.

Structure Activity Relationship Sar and Computational Studies of Pavatrine Hydrochloride

Elucidation of Key Pharmacophores and Structural Determinants for Activity

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. For Pavatrine hydrochloride, its activity as an antispasmodic, likely acting on muscarinic acetylcholine receptors, suggests a pharmacophore model consistent with other anticholinergic agents.

The key structural components of this compound that likely contribute to its pharmacophoric features are:

The Fluorene (B118485) Ring System: This large, rigid, and hydrophobic moiety is a critical structural determinant. In structure-activity relationship (SAR) studies of related compounds, large aromatic or carbocyclic rings are often found to be essential for antagonist activity at the muscarinic receptor. cutm.ac.in This fluorene group likely engages in hydrophobic or van der Waals interactions within a corresponding hydrophobic pocket of the receptor. SAR studies on analogous 9-oxo-9H-fluorene-1-carboxamides have shown that most modifications to the fluorene ring are not well tolerated, suggesting its structural integrity is important for activity. nih.gov

The Ester Group: The ester linkage is a common feature in many anticholinergic drugs. The carbonyl oxygen can act as a hydrogen bond acceptor, a crucial interaction point with the receptor. pharmacy180.com While the ester group itself may not be strictly essential for antagonist activity and can sometimes be replaced by an ether linkage, it plays a significant role in the binding of many active compounds. cutm.ac.in

The Ethyl Spacer: The ethylene bridge connecting the ester and the amino group provides the correct spatial orientation for these two key functional groups. The length of this connecting chain is often critical for optimal interaction with the receptor, with a two-carbon chain being a common feature in potent anticholinergic agents. cutm.ac.in

The Tertiary Amino Group (Diethylamino): At physiological pH, this tertiary amine will be protonated, carrying a positive charge. This cationic center is a hallmark of most muscarinic antagonists, forming a key ionic interaction with a conserved negatively charged amino acid residue (typically an aspartate) in the binding site of muscarinic receptors. cutm.ac.in Substitution of the methyl groups on the nitrogen with larger alkyl groups like ethyl is generally well-tolerated and can influence potency and selectivity. cutm.ac.incutm.ac.in

Based on these features, a hypothetical pharmacophore for this compound would include a hydrophobic feature (fluorene), a hydrogen bond acceptor (ester carbonyl), and a positive ionizable feature (tertiary amine), all arranged in a specific three-dimensional orientation.

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs.

Hansch Analysis is a classic QSAR method that correlates biological activity with physicochemical parameters of the molecule or its substituents. nih.gov A typical Hansch equation takes the form:

log(1/C) = k₁logP + k₂σ + k₃Es + ... + kₙ

Where:

C is the concentration required to produce a biological effect.

logP represents the hydrophobicity of the molecule.

σ represents the electronic effects of substituents (Hammett constant).

Es represents the steric effects of substituents (Taft's steric parameter).

k values are coefficients determined by regression analysis.

For a series of this compound analogs, a Hansch analysis would involve synthesizing derivatives with different substituents on the fluorene ring or modifications to the amino group. By measuring their antispasmodic activity and calculating or experimentally determining their physicochemical parameters, a correlative equation could be developed. For instance, the analysis could reveal the optimal hydrophobicity (logP) for activity or whether electron-withdrawing or electron-donating groups on the fluorene ring enhance or diminish potency. nih.gov

Free-Wilson Analysis is another QSAR approach that assumes the biological activity of a molecule is the sum of the contributions of each substituent at different positions on a common scaffold. nih.gov The model does not require physicochemical parameters but instead uses indicator variables (1 if a substituent is present, 0 if it is not).

The general form of a Free-Wilson equation is:

Activity = Σ(aᵢxᵢ) + μ

Where:

aᵢ is the activity contribution of substituent i.

xᵢ is the indicator variable (1 or 0).

μ is the average biological activity of the parent scaffold.

3D-QSAR methods extend classical QSAR by considering the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used.

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and uses partial least squares (PLS) regression to correlate these fields with biological activity. The results are often visualized as 3D contour maps, highlighting regions where steric bulk or specific electrostatic charges are predicted to increase or decrease activity.

CoMSIA is similar but calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the SAR.

A 3D-QSAR study on this compound analogs would require aligning a set of structurally similar compounds and their activity data. The resulting contour maps could visually guide the design of new molecules. For example, a map might show that a positive electrostatic potential is favored near the tertiary amine and that bulky substituents are disfavored in a specific region near the fluorene ring. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) Simulations provide a way to study the dynamic behavior of a molecule over time. An MD simulation of this compound, either in a solvent or within a model of its target receptor's binding site, could reveal:

The flexibility of the molecule and the accessible range of conformations.

The stability of the ligand-protein complex once docked.

Key interactions (like hydrogen bonds or hydrophobic contacts) that are maintained over time.

The role of water molecules in mediating the binding process.

These simulations offer a more realistic view of the molecular interactions than static models, providing insights into the thermodynamics and kinetics of the binding event.

In Silico Approaches for Activity Prediction and Mechanism Exploration

In silico methods use computer simulations to predict the activity of molecules and explore their mechanism of action, thereby reducing the time and cost associated with laboratory experiments.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a muscarinic receptor) to form a stable complex. researchgate.net Since the structures of several muscarinic receptor subtypes have been determined, docking studies are highly feasible. nih.gov

A docking study of this compound into the binding site of a muscarinic receptor would aim to:

Predict the binding pose of the molecule within the receptor's active site.

Identify key amino acid residues that interact with the ligand.

Estimate the strength of the interaction through a scoring function, which can be used to rank different potential ligands.

The predicted interactions would likely confirm the conceptual pharmacophore model: the protonated diethylamino group forming an ionic bond with an aspartate residue in transmembrane helix 3, the ester carbonyl forming a hydrogen bond, and the fluorene moiety occupying a hydrophobic pocket formed by aromatic and aliphatic residues. nih.govmdpi.com These studies are invaluable for understanding the molecular basis of action and for the virtual screening of large compound libraries to identify new potential leads.

Virtual Screening and Predictive Modeling

In the quest for novel and more effective therapeutic agents, computational techniques such as virtual screening and predictive modeling have become indispensable tools in drug discovery. nih.govarxiv.org These methods allow for the rapid in silico assessment of large chemical libraries, prioritizing compounds with a higher probability of desired biological activity before committing to expensive and time-consuming synthesis and experimental testing. For a compound like this compound, which acts as an antimuscarinic agent, these computational approaches can be pivotal in identifying new analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Virtual screening is a computational methodology used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This process can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening.

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules known to be active for a particular target. A model, or pharmacophore, is constructed based on the shared chemical features of these active molecules. This pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. This model is then used as a query to screen large compound databases to find other molecules that fit the pharmacophore model.

Structure-based virtual screening (SBVS), on the other hand, utilizes the three-dimensional structure of the target protein, which can be determined experimentally through techniques like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. nih.gov Molecular docking is a key component of SBVS, where computational algorithms predict the preferred orientation and binding affinity of a ligand to a protein's binding site. researchgate.net

For a virtual screening campaign aimed at discovering novel analogs of this compound, a multi-step process would typically be employed. This would involve the preparation of a diverse chemical library, which could include commercially available compounds, proprietary internal collections, or virtual compounds yet to be synthesized. The three-dimensional structure of the target muscarinic receptor would be prepared for docking, ensuring the correct protonation states of amino acid residues in the binding site. Each compound in the library would then be docked into the receptor's binding site, and a scoring function would be used to estimate the binding affinity. The top-scoring compounds would then be selected for further investigation and experimental validation.

Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested compounds.

For antimuscarinic agents like this compound, a 3D-QSAR study could be conducted to understand the relationship between the three-dimensional properties of the molecules and their binding affinity for muscarinic receptors. nih.govresearchgate.net In such a study, a series of this compound analogs would be synthesized and their biological activities determined. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can include steric, electronic, and hydrophobic parameters. Statistical methods, such as partial least squares (PLS) regression, are then used to build a mathematical model that correlates these descriptors with the observed biological activity.

The resulting 3D-QSAR model can be visualized using contour maps, which highlight regions in space where certain properties are predicted to increase or decrease biological activity. For example, a contour map might indicate that a bulky substituent in a particular position would be beneficial for activity, while a negatively charged group in another region would be detrimental. This information provides valuable insights for the rational design of new, more potent analogs.

The predictive power of a QSAR model is assessed through rigorous validation techniques. frontiersin.org Internal validation is often performed using a leave-one-out cross-validation procedure, while external validation involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in the model-building process.

To illustrate the potential outcomes of such computational studies on this compound analogs, the following hypothetical data tables are presented.

| Compound ID | Docking Score (kcal/mol) | Predicted pKi | Key Interactions with Receptor |

|---|---|---|---|

| Analog-1 | -9.5 | 8.2 | Hydrogen bond with Asp105, Pi-cation with Tyr404 |

| Analog-2 | -8.8 | 7.9 | Hydrophobic interactions with Trp157, Val111 |

| Analog-3 | -10.2 | 8.5 | Hydrogen bond with Asp105, Pi-pi stacking with Trp400 |

| Pavatrine | -8.5 | 7.8 | Hydrogen bond with Asp105 |

| Model | r² | q² | Predictive r² | Contributing Descriptors |

|---|---|---|---|---|

| CoMFA | 0.92 | 0.65 | 0.85 | Steric (60%), Electrostatic (40%) |

| CoMSIA | 0.95 | 0.72 | 0.88 | Steric (35%), Electrostatic (25%), Hydrophobic (20%), H-bond Donor (10%), H-bond Acceptor (10%) |

These tables represent the type of data that would be generated from virtual screening and predictive modeling studies. The virtual screening table shows the predicted binding affinity (docking score and pKi) and key interactions for hypothetical analogs compared to the parent compound, Pavatrine. The QSAR model table summarizes the statistical quality of hypothetical Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models, indicating their predictive power and the relative importance of different molecular fields.

Preclinical Research Methodologies and Model Systems in Pavatrine Hydrochloride Studies

In Vitro Experimental Systems for Mechanistic Research

In vitro experimental systems are fundamental in dissecting the molecular and cellular mechanisms underlying the pharmacological effects of Pavatrine hydrochloride. These controlled laboratory-based assays provide a foundational understanding of how the compound interacts with biological systems at a microscopic level.

While specific cell-based assay data for this compound is not extensively detailed in publicly available literature, the methodologies for assessing compounds with similar antispasmodic activity are well-established. These assays are crucial for observing the physiological responses of cells to the compound.

For a compound like this compound, which is expected to induce smooth muscle relaxation, cell-based assays would typically involve the use of cultured smooth muscle cells. These assays can measure various parameters to determine the compound's effect on cell contractility and signaling pathways.

Commonly Employed Cell-Based Assays for Antispasmodic Agents:

| Assay Type | Parameter Measured | Typical Cell Lines |

| Calcium Imaging | Changes in intracellular calcium concentration ([Ca2+]i) | Aortic, tracheal, or intestinal smooth muscle cells |

| Cell Contraction Assays | Contraction and relaxation of cells embedded in a collagen gel | Airway or vascular smooth muscle cells |

| Reporter Gene Assays | Activation or inhibition of specific signaling pathways | Engineered cell lines with reporter constructs |

This table is representative of assays used for antispasmodic research and is based on general pharmacological principles.

These assays help to quantify the biological response of smooth muscle cells to this compound, providing insights into its potency and efficacy at the cellular level.

Biochemical assays are instrumental in identifying the direct molecular targets of a drug and elucidating the specific biochemical pathways it modulates. For this compound, which is structurally and pharmacologically related to papaverine, a key mechanism of action is likely the inhibition of phosphodiesterases (PDEs) encyclopedia.pubresearchgate.netnih.gov.

Phosphodiesterases are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in smooth muscle relaxation encyclopedia.pubpatsnap.com. Inhibition of these enzymes leads to an accumulation of cAMP and cGMP, resulting in smooth muscle relaxation encyclopedia.pubpatsnap.com.

Potential Biochemical Assays for this compound:

| Assay Type | Purpose | Principle |

| Phosphodiesterase (PDE) Inhibition Assay | To determine if this compound inhibits PDE enzymes. | Measures the activity of isolated PDE enzymes in the presence and absence of the compound. |

| Kinase Activity Assays | To assess the impact on downstream protein kinases like PKA and PKG. | Measures the phosphorylation of specific substrates by protein kinases that are activated by cAMP or cGMP. |

| Calcium Channel Binding Assays | To investigate direct interaction with calcium channels. | Uses radiolabeled ligands to determine if the compound can displace binding to calcium channels on cell membranes. |

This table outlines potential biochemical assays based on the known mechanisms of related antispasmodic compounds.

These biochemical assays are critical for confirming the molecular target of this compound and understanding the cascade of events that lead to its pharmacological effect.

The selection of appropriate cell lines is crucial for the relevance of in vitro studies. Research on smooth muscle relaxants often utilizes a variety of both human and non-human cell lines to model different tissues and disease states lifelinecelltech.com.

Human primary smooth muscle cells, isolated from tissues such as the aorta, coronary artery, pulmonary artery, and bladder, are considered highly relevant as they closely mimic the in vivo responses of these tissues . Immortalized human cell lines are also used for their robustness and ease of culture in high-throughput screening applications.

Non-human cell lines, typically derived from species like rodents and rabbits, are also frequently used in preclinical research. These cell lines are well-characterized and are often used in the initial stages of drug discovery to establish proof-of-concept and to investigate basic mechanisms of action.

Examples of Cell Lines in Smooth Muscle Research:

| Cell Line Type | Species | Tissue of Origin | Application |

| Primary Smooth Muscle Cells | Human | Aorta, Coronary Artery, Bladder | Modeling vascular and urogenital smooth muscle function |

| Immortalized Smooth Muscle Cell Lines | Human | Various | High-throughput screening and mechanistic studies |

| A7r5 | Rat | Aorta | Vascular smooth muscle research |

| HASMC | Human | Aortic Smooth Muscle | Cardiovascular drug discovery cellapplications.com |

This table provides examples of cell lines commonly used in smooth muscle pharmacology and is not specific to studies on this compound.

Animal Models for Pharmacological Evaluation

The choice of an appropriate animal model is a critical step in preclinical research. The selected species should have physiological and pharmacological characteristics that are as similar as possible to humans for the system being studied. For antispasmodic agents like this compound, common animal models include rodents (rats, mice, guinea pigs) and rabbits.

A notable early study on this compound utilized dogs to investigate its effects on the sphincter of Oddi, a muscular valve that controls the flow of bile and pancreatic juice into the duodenum nih.gov. This choice was likely based on the anatomical and physiological similarities of the canine biliary system to that of humans. The study also mentioned the use of rabbits and rats for toxicity assessments nih.gov.

Factors Influencing Animal Species Selection:

Physiological Relevance: The animal model should exhibit a similar physiological response to the drug as expected in humans.

Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) of the drug in the animal species should be comparable to humans.

Practical Considerations: Factors such as size, cost, ease of handling, and availability of validated disease models are also important.

The design of in vivo experiments is tailored to the specific pharmacological effect being investigated. For an antispasmodic agent, the primary goal is to demonstrate its ability to relax smooth muscle and alleviate spasms in a living animal.

In the 1946 study by Hohf and Ivy, the experimental design involved the direct measurement of the effect of this compound on the sphincter of Oddi in anesthetized dogs nih.gov. The researchers used a method to record the resistance of the sphincter to the flow of saline before and after the administration of the drug.

Common In Vivo Experimental Designs for Antispasmodics:

| Experimental Model | Animal Species | Measured Outcome |

| Castor Oil-Induced Diarrhea | Mice, Rats | Reduction in the frequency and severity of diarrhea. |

| Charcoal Meal Transit Test | Mice, Rats | Inhibition of intestinal motility, measured by the distance traveled by a charcoal marker. |

| In Situ Smooth Muscle Contraction | Dogs, Rabbits | Direct measurement of smooth muscle tone and relaxation in response to the drug. |

| Uterine Contraction Models | Rats, Guinea Pigs | Inhibition of spontaneous or induced uterine contractions. |

This table represents common in vivo models for assessing antispasmodic activity and is not exhaustive of all possible designs.

These in vivo studies provide the most direct evidence of a drug's potential therapeutic utility and are a critical component of the preclinical data package required for advancing a new drug candidate.

Ethical Considerations in Animal Research

The use of animals in research is a subject of significant ethical debate and is governed by strict national and international regulations. The core of these regulations is the principle of the "3Rs": Replacement, Reduction, and Refinement. This framework ensures that the use of animals is scientifically justified and that their welfare is a primary concern.

Replacement refers to the use of non-animal methods whenever possible. For a compound like this compound, initial screening for smooth muscle relaxant properties could potentially be conducted using in vitro models such as isolated organ baths containing strips of intestinal or sphincter muscle tissue.

Reduction aims to minimize the number of animals used to obtain statistically significant results. This involves careful experimental design and statistical analysis to ensure that the minimum number of animals necessary is used.

Refinement focuses on modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. This includes the use of appropriate anesthesia and analgesia, as well as providing adequate housing and care.

All research protocols involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics committee. These committees are responsible for ensuring that the proposed research is ethically sound and complies with all relevant laws and guidelines. The potential benefits of the research must be weighed against the potential harm to the animals. For a compound like this compound, this would involve justifying the need for animal models to understand its physiological effects on the sphincter of Oddi, which cannot be fully replicated by in vitro methods.

Target Identification and Validation Approaches in Preclinical Research

Identifying the specific molecular targets of a compound is a crucial step in understanding its mechanism of action. For a compound like this compound, which has known effects on smooth muscle, target identification and validation would focus on pathways and proteins that regulate smooth muscle contraction and relaxation.

Modern preclinical research employs sophisticated genetic and proteomic techniques to identify the molecular targets of a drug. While specific applications of these methods to this compound are not detailed in available literature, a general approach can be described.

Genetic Approaches:

Target Knockdown/Knockout Models: In cell lines or animal models, genes encoding potential targets (e.g., specific receptors, ion channels, or enzymes involved in smooth muscle contraction) can be silenced or deleted. The effect of this compound would then be tested in these modified systems. A diminished or absent response compared to wild-type models would suggest that the silenced/deleted gene product is a direct target of the compound.

Gain-of-Function Studies: Conversely, overexpressing a potential target protein could enhance the cellular or physiological response to this compound, further validating it as a target.

Proteomic Approaches:

Affinity Chromatography-Mass Spectrometry: A derivative of this compound could be immobilized on a solid support and used as "bait" to capture its binding partners from a cell or tissue lysate. The bound proteins are then identified using mass spectrometry.

Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins in the presence and absence of a drug. A drug binding to its target protein will typically increase the protein's stability at higher temperatures. This change can be detected on a proteome-wide scale.

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that react with active sites of specific enzyme families to profile their activity in a proteome. If this compound inhibits a particular enzyme, it would be detected by a change in the labeling of that enzyme by the ABPP probe.

A hypothetical application of these techniques for this compound is presented in the table below:

| Technique | Hypothetical Application for this compound | Potential Finding |

| Target Knockdown (siRNA) | Silencing the gene for a specific phosphodiesterase (PDE) isoform in smooth muscle cells. | Reduced relaxant effect of this compound, suggesting it acts via PDE inhibition. |

| Affinity Chromatography | Using a biotinylated this compound analog to pull down interacting proteins from sphincter of Oddi tissue lysate. | Identification of specific calcium channel subunits or other regulatory proteins as binding partners. |

| Thermal Proteome Profiling | Treating smooth muscle cells with this compound and analyzing changes in protein thermal stability. | Increased thermal stability of a particular G-protein coupled receptor, indicating a direct interaction. |

A comprehensive understanding of a drug's effects can be achieved by integrating data from various "-omics" platforms. This holistic approach can reveal not only the primary target but also off-target effects and downstream signaling pathways.

Transcriptomics (RNA sequencing): This would involve treating smooth muscle cells or tissues with this compound and then sequencing the messenger RNA to see which genes are up- or down-regulated. This can provide insights into the cellular pathways affected by the compound. For instance, an upregulation of genes involved in cyclic AMP (cAMP) signaling could support a mechanism involving phosphodiesterase inhibition.

Metabolomics: This approach analyzes the changes in the levels of small-molecule metabolites in a biological system following drug treatment. For this compound, this could reveal changes in energy metabolism or signaling molecules within smooth muscle cells that are a consequence of its action.

Integrated Multi-Omics Analysis: The true power of these platforms lies in their integration. By combining data from genomics, proteomics, transcriptomics, and metabolomics, researchers can build a comprehensive model of the drug's mechanism of action. For example, a proteomic finding of a target could be correlated with transcriptomic data showing changes in the expression of genes regulated by that target, and further supported by metabolomic data showing alterations in related metabolic pathways.

The following table outlines a potential multi-omics workflow for studying this compound:

| Omics Platform | Objective | Example Data Generated |

| Transcriptomics | Identify changes in gene expression in response to this compound. | A list of differentially expressed genes in smooth muscle cells, highlighting pathways related to ion transport and muscle contraction. |

| Proteomics | Identify protein-level changes and direct binding partners. | Quantification of protein expression changes and identification of proteins that physically interact with this compound. |

| Metabolomics | Analyze changes in cellular metabolism. | Alterations in the levels of key metabolites such as ATP, cAMP, and calcium ions. |

| Integrated Analysis | Construct a comprehensive model of the drug's mechanism of action. | A network map illustrating how this compound's interaction with its primary target leads to downstream changes in gene expression, protein activity, and metabolic state, ultimately resulting in smooth muscle relaxation. |

Advanced Analytical and Characterization Techniques for Pavatrine Hydrochloride Research

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques are fundamental in determining the molecular structure of Pavatrine hydrochloride and investigating its interactions with other molecules or its self-aggregation behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules like this compound. nih.govmdpi.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy : This experiment identifies the chemical environment of all hydrogen atoms (protons) in the molecule. For this compound, the ¹H NMR spectrum would display distinct signals for the aromatic protons on the fluorene (B118485) ring system, the aliphatic protons of the diethylaminoethyl chain, and the unique proton at the 9-position of the fluorene core. The chemical shift, integration (signal area), and multiplicity (splitting pattern) of these signals provide information about the electronic environment, the number of protons, and neighboring protons, respectively.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the chemical environment of each carbon atom, providing a map of the carbon skeleton. nih.gov The spectrum of this compound would show signals corresponding to the carbonyl carbon of the ester, the distinct aromatic carbons of the fluorene moiety, the aliphatic carbons of the side chain, and the methyl carbons of the diethylamino groups.

2D NMR (HMQC and HMBC) : Two-dimensional techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing connectivity within the molecule. libretexts.org

Heteronuclear Single Quantum Coherence (HMQC) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It allows for the definitive assignment of which proton is bonded to which carbon, simplifying the interpretation of the complex 1D spectra.

Table 1: Expected NMR Data for this compound Structural Elucidation This table is illustrative of the type of data obtained from NMR experiments.

| Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Chemical environment and connectivity of protons | Identifies aromatic (fluorene) and aliphatic (diethylaminoethyl) protons |

| ¹³C NMR | Map of the carbon skeleton | Identifies carbonyl, aromatic, and aliphatic carbons |

| HMQC | Direct one-bond proton-carbon correlations | Assigns specific protons to their directly attached carbons |

| HMBC | Two- and three-bond proton-carbon correlations | Confirms connectivity between different functional groups (e.g., fluorene ring to ester group) |

UV-Visible spectroscopy is a versatile technique used for both the quantitative determination of this compound in solution and for studying its interactions with other molecules. iajps.comresearchgate.net

For quantitative analysis , the method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. jocpr.comresearchgate.net The fluorene ring system in this compound acts as a chromophore, absorbing UV radiation at a characteristic wavelength (λmax). To quantify the compound, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

For interaction studies , changes in the UV-Vis absorption spectrum of this compound can indicate binding to other molecules (e.g., proteins, cyclodextrins) or self-aggregation. nih.gov When the local environment of the fluorene chromophore is altered upon interaction, it can lead to a shift in the λmax (bathochromic or hypsochromic shift) or a change in the molar absorptivity (hyperchromic or hypochromic effect). By systematically titrating a solution of this compound with an interacting partner and monitoring these spectral changes, one can study the binding stoichiometry and affinity.

Chromatographic Separations for Purity and Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical sciences for the determination of purity, assay, and the identification of related substances and potential impurities of active pharmaceutical ingredients. The method's high resolution and sensitivity make it ideal for separating complex mixtures.

A review of the scientific literature did not yield specific validated HPLC or other chromatographic methods developed exclusively for the analysis and purity determination of this compound. While numerous studies detail the use of HPLC for the analysis of other hydrochloride salts, the strict focus of this article on this compound prevents their inclusion. Research characterizing related amphiphilic drugs has utilized HPLC for the analysis of other compounds within the same study, but the specific chromatographic conditions and validation data for this compound were not provided. Therefore, a detailed discussion of established chromatographic procedures for this compound, including specific mobile phases, column types, and detector settings, cannot be presented at this time.

Future Directions and Emerging Research Opportunities for Pavatrine Hydrochloride

Development of Next-Generation Analogues with Tunable Biological Activities

The chemical scaffold of Pavatrine hydrochloride, featuring a fluorene-9-carboxylic acid core and a diethylaminoethyl ester side chain, presents a rich template for medicinal chemistry exploration. The development of next-generation analogues could lead to compounds with fine-tuned biological activities, offering improved potency, selectivity, and pharmacokinetic profiles.

Structure-activity relationship (SAR) studies are fundamental to this endeavor. By systematically modifying the fluorene (B118485) ring, the ester linkage, and the tertiary amine, researchers can probe the molecular determinants of its antispasmodic activity. For instance, substitutions on the fluorene ring could modulate lipophilicity and target engagement. As a continuation of studies on related apoptosis-inducing 9-oxo-9H-fluorene-1-carboxamides, modifications to the 9-oxo-9H-fluorene ring have been explored. These SAR studies revealed that most alterations to the 9-oxo-9H-fluorene ring were not well-tolerated, with the exception of the 9H-fluorene and dibenzothiophene analogues, which were approximately two times less active than the 9-oxo-9H-fluorene analogue. nih.gov

The following interactive data table outlines potential modifications and their hypothetical impact on biological activity, based on established medicinal chemistry principles.

| Modification Site | Proposed Change | Hypothesized Biological Outcome | Rationale |

| Fluorene Ring | Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) at various positions | Enhanced potency and altered receptor binding affinity | Modification of electrostatic interactions with the target protein. |

| Fluorene Ring | Introduction of electron-donating groups (e.g., -OCH3, -NH2) at various positions | Modified metabolic stability and target engagement | Alteration of the electron density of the aromatic system. |

| Ester Linkage | Replacement with an amide or ether linkage | Increased hydrolytic stability and prolonged duration of action | Esters are often susceptible to hydrolysis by esterases in the body. |

| Diethylaminoethyl Chain | Variation of the alkyl chain length (e.g., methyl, propyl) on the nitrogen atom | Tuned basicity and improved target selectivity | The nature of the tertiary amine can influence ionization at physiological pH and interaction with anionic sites on the target. |

| Diethylaminoethyl Chain | Incorporation of the nitrogen into a heterocyclic ring (e.g., piperidine, morpholine) | Constrained conformation leading to enhanced receptor affinity and selectivity | Reduced conformational flexibility can favor a bioactive conformation. |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the predictive accuracy of preclinical development. acs.orgijirt.orgnih.gov For this compound, these computational tools offer a powerful approach to navigate the vast chemical space of potential analogues and to predict their biological activities.

Furthermore, AI can aid in the optimization of pharmacokinetic and pharmacodynamic (PK/PD) properties. Machine learning algorithms can predict absorption, distribution, metabolism, and excretion (ADME) profiles, as well as potential off-target effects and toxicity. nih.gov This in silico assessment can help to identify and mitigate potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. ijmsm.org

The applications of AI and ML in the future development of this compound analogues are summarized in the table below.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Virtual Screening | High-throughput computational screening of large compound libraries against a biological target. | Rapid identification of novel fluorene-based scaffolds with potential antispasmodic activity. |

| QSAR Modeling | Development of mathematical models that relate the chemical structure of a compound to its biological activity. | Prediction of the potency and efficacy of unsynthesized this compound analogues. |

| ADMET Prediction | In silico prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity profile. | Early-stage identification of analogues with favorable drug-like properties and reduced risk of adverse effects. |

| De Novo Drug Design | Generative models that design novel molecular structures with desired properties. | Creation of entirely new classes of antispasmodic agents inspired by the this compound scaffold. |

| Target Identification | Analysis of large biological datasets to identify and validate novel drug targets. | Uncovering new potential therapeutic applications for this compound and its analogues. |

Exploration of Novel Mechanisms of Action through Systems Biology Approaches

While this compound is known to exhibit antispasmodic properties, a comprehensive understanding of its mechanism of action at a systems level is lacking. Systems biology, which integrates computational and experimental approaches to study complex biological systems, offers a powerful framework for elucidating the multifaceted effects of this compound. nih.govfrontiersin.org

A systems biology approach to studying this compound would involve a multi-pronged strategy. High-throughput "omics" technologies, such as transcriptomics, proteomics, and metabolomics, can be used to generate comprehensive molecular profiles of smooth muscle cells or tissues treated with the compound. These datasets can reveal global changes in gene expression, protein abundance, and metabolic pathways, providing a holistic view of the cellular response.

A potential workflow for a systems biology investigation of this compound is outlined below:

Data Acquisition:

Treat smooth muscle cell cultures or animal models with this compound.

Perform multi-omics profiling (transcriptomics, proteomics, metabolomics) of treated and control samples.

Data Analysis and Integration:

Identify differentially expressed genes, proteins, and metabolites.

Perform pathway enrichment analysis to identify biological processes affected by the compound.

Construct protein-protein interaction networks to visualize the molecular interactions.

Hypothesis Generation and Validation:

Formulate hypotheses about novel mechanisms of action based on the integrated data.

Validate these hypotheses through targeted experiments, such as gene knockdown or overexpression studies, or the use of specific pharmacological inhibitors.

Application of this compound as a Chemical Probe for Biological Processes

The unique chemical structure of this compound, particularly its fluorene core, makes it an attractive candidate for development into a chemical probe. nih.govucf.edunih.govresearchgate.net Chemical probes are small molecules used to study biological processes and validate drug targets in a cellular or in vivo context. nih.govtandfonline.com

The fluorene moiety is known for its fluorescent properties, which can be harnessed for bioimaging applications. ucf.edunih.govresearchgate.net By modifying the this compound structure to incorporate a fluorophore or a reactive group for bioconjugation, it could be transformed into a tool for visualizing its biological targets and tracking its subcellular localization. acs.org For example, a fluorescently labeled version of this compound could be used in high-content imaging studies to observe its effects on smooth muscle cell morphology and calcium signaling in real-time.

Furthermore, the development of photo-activatable or "caged" analogues of this compound could provide precise spatiotemporal control over its activity. These probes would remain inactive until activated by a specific wavelength of light, allowing researchers to study its effects with a high degree of precision in specific cells or tissues.

The design of such chemical probes would involve careful consideration of the linker used to attach the functional group, to ensure that the biological activity of the parent compound is retained. acs.org

Advancements in High-Throughput Screening Methodologies for Amphiphilic Compounds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify new drug candidates. assaygenie.combmglabtech.comwikipedia.orgox.ac.uk The development of next-generation analogues of this compound would rely heavily on robust and efficient HTS assays.

Given its chemical structure, which includes a lipophilic fluorene core and a hydrophilic diethylaminoethyl group, this compound and its analogues are likely to be amphiphilic. Amphiphilic compounds can present challenges in HTS due to their tendency to form aggregates and interfere with assay readouts. nih.gov Therefore, future research should focus on developing and optimizing HTS methodologies that are well-suited for this class of molecules.

This may involve the use of specialized assay buffers containing detergents or other additives to prevent compound aggregation. nih.gov Additionally, the development of label-free detection technologies, such as surface plasmon resonance (SPR) or mass spectrometry-based screening, could provide more reliable and artifact-free data for amphiphilic compounds.

Advancements in microfluidics and automated liquid handling technologies will also play a crucial role in enabling the high-throughput screening of large and diverse libraries of this compound analogues. wikipedia.org These technologies allow for the miniaturization of assays, reducing reagent consumption and increasing throughput.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Pavatrine hydrochloride in laboratory settings?

- Methodological Answer : Synthesis typically involves quaternization of tertiary amines using hydrochloric acid, followed by purification via recrystallization or chromatography. Characterization requires a combination of nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Ensure reproducibility by documenting reaction conditions (e.g., temperature, solvent ratios) and adhering to established protocols for compound validation .

Q. How should researchers design in vitro and in vivo models to study this compound’s pharmacological mechanisms?

- Methodological Answer : For in vitro studies, use cell lines relevant to the compound’s target (e.g., smooth muscle cells for antispasmodic effects) with dose-response curves (0.1–100 µM) and controls (e.g., atropine as a comparator). In vivo models (e.g., rodent ileum contraction assays) must follow ethical guidelines, including sample size calculations (n ≥ 6) and blinding protocols. Include negative controls and validate findings with orthogonal assays (e.g., calcium flux measurements) .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s receptor selectivity?

- Methodological Answer : Conduct a systematic meta-analysis of existing studies, focusing on methodological variables (e.g., receptor subtype expression levels, assay conditions). Use competitive binding assays (e.g., radioligand displacement) with standardized buffers and reference ligands. Replicate conflicting experiments under controlled conditions, and apply statistical tools (e.g., ANOVA with post hoc tests) to identify confounding factors such as batch variability or pH sensitivity .

Q. What strategies optimize analytical sensitivity for detecting this compound metabolites in complex biological matrices?

- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for metabolite profiling. Optimize extraction protocols (e.g., solid-phase extraction with hydrophilic-lipophilic balance cartridges) and ionization parameters (e.g., electrospray ionization in positive mode). Validate methods using spike-recovery experiments (70–130% recovery range) and matrix-matched calibration curves .

Q. How do researchers address reproducibility challenges in this compound’s pharmacokinetic studies?

- Methodological Answer : Standardize animal models (e.g., strain, age, fasting status) and dosing regimens (e.g., oral vs. intravenous). Use pharmacokinetic software (e.g., Phoenix WinNonlin) for non-compartmental analysis, reporting key parameters (AUC, Cmax, t1/2). Document deviations from protocols (e.g., animal health status) and share raw datasets to enable independent verification .

Q. What methodologies are recommended for assessing this compound’s toxicological profile in long-term exposure studies?

- Methodological Answer : Conduct subchronic (90-day) and chronic (6–12 month) rodent studies, adhering to OECD guidelines. Monitor hematological, hepatic, and renal biomarkers (e.g., ALT, creatinine). Perform histopathological analysis of target organs and apply benchmark dose (BMD) modeling to establish no-observed-adverse-effect levels (NOAEL). Include positive controls (e.g., known hepatotoxins) to validate assay sensitivity .

Q. How can molecular dynamics simulations enhance understanding of this compound’s interactions with ion channels?

- Methodological Answer : Use homology modeling to construct channel structures (e.g., nicotinic acetylcholine receptors) and simulate ligand binding with software like GROMACS or AMBER. Validate docking poses with mutagenesis studies (e.g., alanine scanning) and correlate binding energy (ΔG) with functional assays (e.g., patch-clamp electrophysiology). Report force field parameters and solvent models to ensure reproducibility .

Q. What experimental setups are critical for evaluating this compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines. Analyze degradation products via UHPLC-MS and quantify using peak area normalization. Test photostability with ICH Q1B light sources and monitor pH-dependent hydrolysis (pH 1–9 buffers). Report degradation kinetics (e.g., Arrhenius plots) to predict shelf-life .

Key Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。